molecular formula C9H12N2 B8192463 (R)-Indan-1,7-diamine

(R)-Indan-1,7-diamine

Cat. No.: B8192463
M. Wt: 148.20 g/mol
InChI Key: ZCCLIXKLPCQJRM-MRVPVSSYSA-N
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Description

®-Indan-1,7-diamine is a chiral organic compound with the molecular formula C9H13N2 It is characterized by an indane ring structure with two amine groups attached at the 1 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Indan-1,7-diamine typically involves the reduction of the corresponding nitro compound or the reductive amination of indanone derivatives. One common method is the catalytic hydrogenation of 1,7-dinitroindane using a palladium catalyst under hydrogen gas. The reaction conditions often include a solvent such as ethanol and a temperature range of 25-50°C.

Industrial Production Methods: In an industrial setting, the production of ®-Indan-1,7-diamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the scalability of the process.

Types of Reactions:

    Oxidation: ®-Indan-1,7-diamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form various amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of substituted indane derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-70°C.

Major Products:

    Oxidation: Imines and nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: N-alkylated and N-acylated indane derivatives.

Scientific Research Applications

Chemistry: ®-Indan-1,7-diamine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.

Biology: In biological research, ®-Indan-1,7-diamine serves as a ligand in the study of enzyme mechanisms and receptor interactions. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism is of significant interest.

Industry: In the industrial sector, ®-Indan-1,7-diamine is used in the production of polymers and advanced materials. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of ®-Indan-1,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing the levels of these neurotransmitters in the brain.

Comparison with Similar Compounds

    (S)-Indan-1,7-diamine: The enantiomer of ®-Indan-1,7-diamine, with similar chemical properties but different biological activities.

    Indan-1,2-diamine: A structural isomer with amine groups at the 1 and 2 positions, exhibiting different reactivity and applications.

    Indan-1,3-diamine: Another isomer with amine groups at the 1 and 3 positions, used in different synthetic pathways.

Uniqueness: ®-Indan-1,7-diamine is unique due to its specific chiral configuration and the position of the amine groups on the indane ring. This configuration imparts distinct reactivity and biological activity, making it valuable in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

(1R)-2,3-dihydro-1H-indene-1,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,10-11H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCLIXKLPCQJRM-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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